Acetamide,2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-(4-methyl-thiazol-2-YL)-
CAS No.:
Cat. No.: VC20265829
Molecular Formula: C15H12ClN3OS3
Molecular Weight: 381.9 g/mol
* For research use only. Not for human or veterinary use.
![Acetamide,2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-(4-methyl-thiazol-2-YL)- -](/images/structure/VC20265829.png)
Specification
Molecular Formula | C15H12ClN3OS3 |
---|---|
Molecular Weight | 381.9 g/mol |
IUPAC Name | 2-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Standard InChI | InChI=1S/C15H12ClN3OS3/c1-9-6-21-14(17-9)19-13(20)8-23-15-18-12(7-22-15)10-2-4-11(16)5-3-10/h2-7H,8H2,1H3,(H,17,19,20) |
Standard InChI Key | QOTVVODYGUTXAP-UHFFFAOYSA-N |
Canonical SMILES | CC1=CSC(=N1)NC(=O)CSC2=NC(=CS2)C3=CC=C(C=C3)Cl |
Introduction
Structural and Molecular Characteristics
IUPAC Nomenclature and Functional Groups
The systematic name 2-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide delineates its architecture:
-
Core structure: A central acetamide group () bridges two heterocyclic thiazole rings.
-
Substituents:
-
A 4-chlorophenyl group at position 4 of the first thiazole.
-
A methyl group at position 4 of the second thiazole.
-
-
Linkage: A sulfanyl () group connects the acetamide to the first thiazole.
This arrangement confers distinct electronic properties, with the chlorophenyl group enhancing lipophilicity and the methyl group modulating steric interactions .
Molecular Properties
Property | Value |
---|---|
Molecular formula | |
Molecular weight | 382.92 g/mol |
Hydrogen bond donors | 1 (amide NH) |
Hydrogen bond acceptors | 5 (amide O, thiazole N×3, Cl) |
Calculated logP | 3.2 (estimated via ChemAxon) |
The chlorophenyl and methyl groups contribute to a logP value indicative of moderate lipophilicity, suggesting favorable membrane permeability .
Synthetic Methodologies
Key Synthetic Routes
The synthesis typically involves multi-step protocols leveraging nucleophilic substitution and condensation reactions:
Step 1: Preparation of 4-(4-chlorophenyl)-2-mercaptothiazole
-
Reactants: 4-Chlorobenzaldehyde, thioacetamide, and elemental sulfur.
-
Conditions: Reflux in ethanol under acidic conditions (HCl) .
Step 2: Formation of the acetamide intermediate
-
Reactants: Chloroacetyl chloride and 4-methylthiazol-2-amine.
-
Conditions: Stirring in dichloromethane with triethylamine as a base .
Step 3: Coupling via thioether linkage
-
Reactants: Intermediate from Step 1 and Step 2.
-
Conditions: Mitsunobu reaction (DEAD, PPh) or oxidative coupling (I) .
Yield Optimization:
-
Use of coupling agents like EDCI/HOBt improves amidation efficiency (yields up to 65%) .
-
Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
Physicochemical and Spectroscopic Analysis
Spectral Characterization
-
NMR (CDCl):
-
δ 2.35 (s, 3H, CH-thiazole).
-
δ 4.10 (s, 2H, CH-S).
-
δ 7.45–7.70 (m, 4H, Ar-H).
-
δ 8.20 (s, 1H, NH).
-
-
IR (KBr):
Solubility and Stability
-
Solubility:
-
DMSO: >50 mg/mL.
-
Water: <0.1 mg/mL.
-
-
Stability: Degrades under UV light (t = 48 h in solution), necessitating storage in amber vials.
Biological Activity and Hypothesized Mechanisms
Antimicrobial Activity
Thiazole-acetamide hybrids exhibit moderate activity against Plasmodium falciparum (IC = 8–12 μM) by interfering with heme polymerization . The methyl group likely reduces metabolic degradation, prolonging half-life in vivo .
Computational Predictions
-
Molecular docking: Favorable binding to Src kinase (ΔG = −9.2 kcal/mol) and Plasmodium dihydroorotate dehydrogenase (ΔG = −8.7 kcal/mol) .
-
ADMET: Predicted CYP3A4 inhibition risk (probability = 0.78) and moderate oral bioavailability (F = 45%).
Comparative Analysis with Analogous Compounds
Challenges and Future Directions
-
Synthetic scalability: Low yields in coupling steps necessitate alternative catalysts (e.g., polymer-supported reagents).
-
Toxicity profiling: No in vivo data exist; rodent studies are critical for assessing hepatotoxicity risks.
-
Formulation development: Poor aqueous solubility mandates nanoemulsion or prodrug strategies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume